molecular formula C20H25NO6S B1663462 PPAR agonist 1

PPAR agonist 1

Cat. No.: B1663462
M. Wt: 407.5 g/mol
InChI Key: HFRCAKXUSHNVLY-IBGZPJMESA-N
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Description

Peroxisome proliferator-activated receptor agonist 1 is a compound that acts upon the peroxisome proliferator-activated receptor. These receptors are nuclear hormone receptors that play a crucial role in regulating gene expression related to energy metabolism, cellular development, and differentiation. Peroxisome proliferator-activated receptor agonist 1 is used in the treatment of metabolic syndrome, primarily for lowering triglycerides and blood sugar levels .

Preparation Methods

The synthesis of peroxisome proliferator-activated receptor agonist 1 involves several steps. The synthetic routes typically include the preparation of intermediate compounds, followed by their conversion into the final product under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Peroxisome proliferator-activated receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Peroxisome proliferator-activated receptor agonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of nuclear receptor activation and gene regulation. In biology, it is used to investigate the role of peroxisome proliferator-activated receptors in cellular metabolism and differentiation. In medicine, it is used in the treatment of metabolic disorders such as diabetes and dyslipidemia. In industry, it is used in the development of new therapeutic agents targeting peroxisome proliferator-activated receptors .

Mechanism of Action

Peroxisome proliferator-activated receptor agonist 1 exerts its effects by binding to the peroxisome proliferator-activated receptor, which then forms a heterodimer with the retinoid X receptorThe molecular targets and pathways involved include genes related to lipid metabolism, glucose homeostasis, and inflammation .

Comparison with Similar Compounds

Peroxisome proliferator-activated receptor agonist 1 is unique in its high selectivity and potency compared to other similar compounds. Similar compounds include other peroxisome proliferator-activated receptor agonists such as fibrates and thiazolidinediones. These compounds also target peroxisome proliferator-activated receptors but may have different safety profiles and clinical outcomes .

Properties

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCAKXUSHNVLY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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